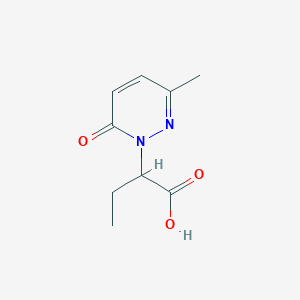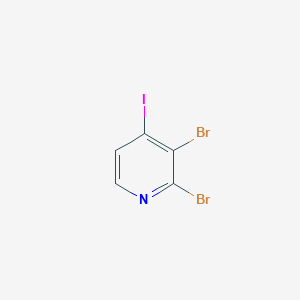
2,3-Dibromo-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-iodopyridine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2,3-Dibromo-4-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It finds applications in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-4-iodopyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new compounds with potential biological or chemical activity. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparación Con Compuestos Similares
2,3-Dibromopyridine: Lacks the iodine atom, leading to different reactivity and applications.
4-Iodopyridine: Contains only the iodine atom, used in different synthetic contexts.
2,3,4-Tribromopyridine: Contains an additional bromine atom, affecting its chemical behavior.
Uniqueness: 2,3-Dibromo-4-iodopyridine is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products highlights its importance in research and industrial applications .
Propiedades
Fórmula molecular |
C5H2Br2IN |
|---|---|
Peso molecular |
362.79 g/mol |
Nombre IUPAC |
2,3-dibromo-4-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
Clave InChI |
YVZVDFYRVXHMLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1I)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


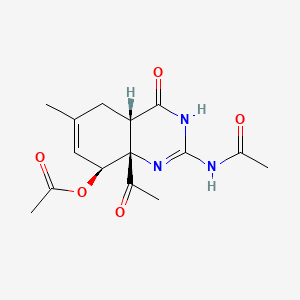
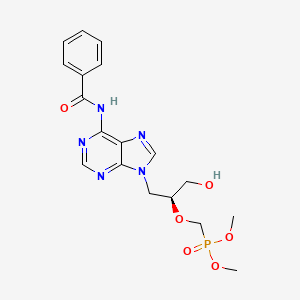
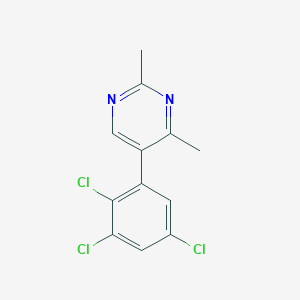
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
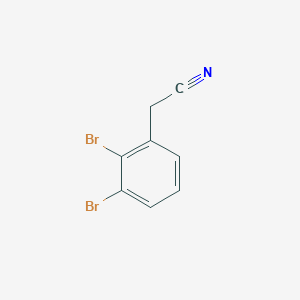

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

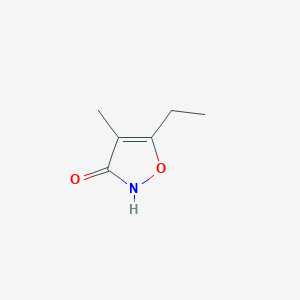
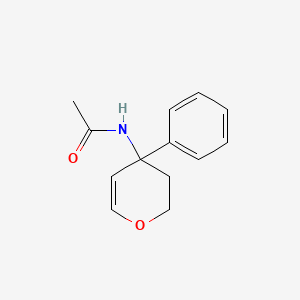
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
